PEG10 Spacer Provides Extended Molecular Reach Unavailable with Standard PEG4-PEG8 Linkers
PROTAC efficacy is exquisitely sensitive to linker length. Systematic SAR studies across multiple target classes reveal that degradation activity peaks within a narrow window of optimal linker length; deviation by even a single ethylene glycol unit can abolish activity [1]. While PEG4, PEG6, and PEG8 have been empirically established as 'gold standard' lengths, they are optimal for targets where the distance between ligase and protein binding pockets is within ~3-4 nm [2]. THP-PEG10-Boc, with its 10-unit PEG chain, provides a significantly extended end-to-end distance compared to the PEG8 variant, making it a critical tool for targets with larger domain separations or for optimizing ternary complex geometry in cases where shorter linkers fail to induce degradation .
| Evidence Dimension | Optimal Linker Length for PROTAC Activity |
|---|---|
| Target Compound Data | PEG10 spacer (10 ethylene glycol units) |
| Comparator Or Baseline | PEG4, PEG6, PEG8 spacers (standard lengths empirically validated across diverse PROTAC programs) |
| Quantified Difference | Qualitative: PEG10 offers extended reach beyond the empirically established optimal range of PEG4-PEG8; exact optimal length is target-specific and must be empirically determined. |
| Conditions | In vitro degradation assays (DC50, Dmax) across multiple PROTAC target classes (e.g., BRD4, BTK, ERα). |
Why This Matters
For targets where PEG8 fails to induce degradation, THP-PEG10-Boc offers a pre-validated, monodisperse linker of the next logical length increment, avoiding the need for custom linker synthesis or the use of polydisperse PEG mixtures that confound SAR interpretation.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
- [2] Bondeson DP, et al. Lessons in PROTAC Design from Targeted Protein Degradation. Cell Chem Biol. 2021 Jan 21;28(1):13-21. View Source
